N-(3-(4-(dimethylamino)phenyl)propyl)cyclohexanecarboxamide
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Overview
Description
N-(3-(4-(dimethylamino)phenyl)propyl)cyclohexanecarboxamide is an organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a cyclohexane ring attached to a carboxamide group, which is further linked to a propyl chain bearing a dimethylamino-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)cyclohexanecarboxamide typically involves the following steps:
Preparation of 3-(4-(dimethylamino)phenyl)propanoic acid: This intermediate can be synthesized by reacting 4-(dimethylamino)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.
Formation of the amide bond: The 3-(4-(dimethylamino)phenyl)propanoic acid is then reacted with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
N-(3-(4-(dimethylamino)phenyl)propyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to pain perception, inflammation, or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(dimethylamino)phenyl)propanoic acid hydrochloride
- N,N-dimethylaminopropylacrylamide
- Dimethylaminopropylamine
Uniqueness
N-(3-(4-(dimethylamino)phenyl)propyl)cyclohexanecarboxamide stands out due to its unique combination of a cyclohexane ring and a dimethylamino-substituted phenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-20(2)17-12-10-15(11-13-17)7-6-14-19-18(21)16-8-4-3-5-9-16/h10-13,16H,3-9,14H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBVZPKHAFXKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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